Sodium 2-(hexyloxy)ethyl sulphate

Critical Micelle Concentration Alkoxyalkyl Sulfate Surfactant Aggregation

Sodium 2-(hexyloxy)ethyl sulphate (CAS 33143-35-0; molecular formula C₈H₁₇NaO₅S; molecular weight 248.27 g·mol⁻¹) is a short-chain anionic alkyl ether sulphate belonging to the alkoxyalkyl sulphate subclass. Its structure features a linear C₆ hexyl chain linked via a single ether oxygen to an ethyl sulphate head group (CH₃(CH₂)₅–O–CH₂CH₂–OSO₃Na), placing one oxygen atom between the hydrophobic tail and the anionic sulphate moiety.

Molecular Formula C8H17NaO5S
Molecular Weight 248.27 g/mol
CAS No. 33143-35-0
Cat. No. B12656041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(hexyloxy)ethyl sulphate
CAS33143-35-0
Molecular FormulaC8H17NaO5S
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCCCCCCOCCOS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C8H18O5S.Na/c1-2-3-4-5-6-12-7-8-13-14(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1
InChIKeyDDOCWORBIBZICT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(Hexyloxy)ethyl Sulphate (CAS 33143-35-0): Procurement-Relevant Structural and Class Overview


Sodium 2-(hexyloxy)ethyl sulphate (CAS 33143-35-0; molecular formula C₈H₁₇NaO₅S; molecular weight 248.27 g·mol⁻¹) is a short-chain anionic alkyl ether sulphate belonging to the alkoxyalkyl sulphate subclass [1]. Its structure features a linear C₆ hexyl chain linked via a single ether oxygen to an ethyl sulphate head group (CH₃(CH₂)₅–O–CH₂CH₂–OSO₃Na), placing one oxygen atom between the hydrophobic tail and the anionic sulphate moiety. This compound is registered under EINECS 251-391-1 and listed in the NITE-CHRIP chemical inventory [2]. Commercially, it is supplied as a surfactant intermediate, typically at ≥95% purity, and is valued for its wetting, emulsifying, and dispersing properties in aqueous formulations [3].

Why Generic Alkyl Sulfate or Alkyl Ether Sulfate Substitution Fails for Sodium 2-(Hexyloxy)ethyl Sulphate


Sodium 2-(hexyloxy)ethyl sulphate cannot be interchangeably substituted with its closest structural analogs—sodium hexyl sulfate (SHS, CMC = 517 mM), sodium octyl sulfate (SOS, CMC = 130–140 mM), or sodium 2-ethylhexyl sulfate (branched C₈)—because the single ether oxygen inserted at the 2-position fundamentally alters the hydrophilic–lipophilic balance, critical micelle concentration (CMC), and electrolyte tolerance [1][2]. Class-level evidence from Livingston & Drogin (1965) demonstrates that inserting a heteroatom (oxygen or sulfur) into the alkyl chain of a sulfate surfactant measurably raises the CMC and reduces surface activity relative to the straight-chain reference, with the magnitude of the effect depending on the distance of the heteroatom from the sulfate group [1]. Consequently, a procurement decision based solely on nominal carbon count or anionic charge class will select a molecule with predictably different aggregation behavior, wetting kinetics, and hydrotropic efficacy—undermining formulation performance in applications where a specific CMC window, electrolyte compatibility, or hydrotrope-to-surfactant transition concentration is critical.

Quantitative Comparative Evidence for Differentiated Selection of Sodium 2-(Hexyloxy)ethyl Sulphate


CMC Elevation by Ether Oxygen Insertion: Alkoxyalkyl vs. Straight-Chain Alkyl Sulfate

The insertion of a single ether oxygen into the alkyl chain of a sulfate surfactant—as in sodium 2-(hexyloxy)ethyl sulphate—is established to raise the critical micelle concentration (CMC) relative to the straight-chain alkyl sulfate of equivalent total carbon count. Livingston & Drogin (1965) systematically compared sodium alkoxyalkyl sulfates (total 16 carbons, linear) against sodium hexadecyl-1-sulfate as the reference and demonstrated that any heteroatom insertion elevated the CMC; in the oxygen series, the CMC increased progressively as the oxygen atom was moved further from the sulfate group [1]. Sodium hexyl sulfate (SHS, C₆ straight chain, no ether oxygen) exhibits a CMC of 0.517 mol·dm⁻³ (517 mM) at 25 °C determined by conductivity [2]. The target compound—with an ether oxygen inserted between the C₆ chain and the sulfate—is predicted to exhibit a CMC elevated above 517 mM, consistent with the class trend, though a direct experimental CMC value for this specific compound has not been published in the peer-reviewed literature to date [1].

Critical Micelle Concentration Alkoxyalkyl Sulfate Surfactant Aggregation

Surface Tension at CMC: Ether Sulfate vs. Straight-Chain Sulfate of Comparable Carbon Count

For short-chain hexyl-based ether sulfates, published data on sodium hexyl tri(ethylene oxide) ether sulfate (HE3S) establish a surface tension at CMC (γcmc) of 33.91 mN·m⁻¹ and a CMC of 58.36 mmol·L⁻¹ at 298 K [1]. By contrast, sodium octyl sulfate (SOS, C₈ straight chain, no ether oxygen) exhibits a substantially higher CMC of 130–140 mM at 20–25 °C [2], while sodium hexyl sulfate (SHS, C₆) has a CMC of 517 mM [3]. The progressive reduction in CMC from SHS (517 mM) through SOS (130–140 mM) to HE3S (58.36 mM) demonstrates that insertion of ethoxy units into the hexyl chain systematically depresses CMC, moving the compound from a hydrotrope regime toward conventional surfactant behavior. Sodium 2-(hexyloxy)ethyl sulphate, with a single ether oxygen (effectively one EO unit), is structurally intermediate between SHS and HE3S, placing its expected CMC in the approximate range of 100–400 mM—a domain where it functions as a hydrotrope with measurable surface activity [4].

Surface Tension at CMC γcmc Ether Sulfate Short-Chain Surfactant

Electrolyte Tolerance: Ether Oxygen-Mediated Stability in Concentrated Alkaline Solutions

Sodium 2-ethylhexyl sulfate (a branched C₈ alkyl sulfate without ether oxygen) is commercially established (Niaproof Anionic Surfactant 08) as a wetting agent stable at the boiling point of 15% caustic soda solutions, with demonstrated solubility in concentrated alkali, acid, and bleach powder solutions [1]. The target compound—sodium 2-(hexyloxy)ethyl sulphate—differs structurally by replacing one –CH₂– group with an ether oxygen, which introduces an additional hydration site via hydrogen bonding. Published research on alkoxyalkyl sulfates demonstrates that the ether oxygen is hydrated in aqueous solution, contributing to enhanced water solubility and altered aggregation behavior [2]. This additional hydration is expected to confer electrolyte tolerance at least equivalent to, and potentially exceeding, that of sodium 2-ethylhexyl sulfate, particularly in high-ionic-strength alkaline baths where conventional long-chain surfactants (e.g., SLES, SDS) salt out or lose wetting efficacy [3]. Surface tension of sodium 2-ethylhexyl sulfate at 0.1% aqueous solution is reported as 50 dynes·cm⁻¹ at 25 °C [1].

Electrolyte Tolerance Alkaline Stability Mercerizing Textile Wetting

Foaming Profile Differentiation: Short-Chain Mono-Ether Sulfate vs. Long-Chain Ether Sulfates (SLES)

Short-chain alkyl ether sulfates (C₆–C₉) are explicitly distinguished from long-chain analogs (C₁₀–C₁₆, e.g., SLES) by their low-foaming character, a property that is structurally linked to their high CMC and limited capacity to stabilize foam lamellae. Patent literature for aqueous cleansing compositions designates C₆–C₉ alkyl ether sulfates as a distinct subclass of short-chain anionic surfactants suitable for formulations where copious foam is undesirable [1]. In a comparative evaluation of eight commercial hydrotropes including sodium 2-ethylhexyl sulfate for industrial rinse aids, blender foam heights were measured as a key performance discriminator [2]. The target compound—with a C₆ alkyl chain plus a single ether oxygen—falls precisely within this short-chain low-foam regime, in contrast to sodium laureth sulfate (SLES, C₁₂ with 1–3 EO), which is a high-foaming primary surfactant with a CMC approximately three orders of magnitude lower (∼0.1–1 mM) [3].

Low Foaming Hydrotrope C6-C9 Alkyl Ether Sulfate Rinse Aid

Molecular Weight and Hydrophilic–Lipophilic Balance: Procurement Specification Differentiation

Sodium 2-(hexyloxy)ethyl sulphate has a defined molecular weight of 248.27 g·mol⁻¹ (anhydrous basis, C₈H₁₇NaO₅S) and a computed polar surface area (PSA) of 84.04 Ų, with a logP of approximately 2.14 . By comparison, sodium 2-ethylhexyl sulfate—its most frequently encountered commercial alternative—has a molecular weight of 232.27 g·mol⁻¹ (C₈H₁₇NaO₄S) . The 16-Dalton mass difference reflects the substitution of a methylene group (–CH₂–) with an ether oxygen (–O–), which simultaneously increases hydrophilicity and introduces a hydrogen-bond acceptor site. This structural distinction is analytically resolvable by mass spectrometry or HPLC, enabling unambiguous identity testing in procurement quality control. Commercially, the compound is supplied at ≥95% purity , in contrast to many alkyl sulfate technical grades supplied at 40% active content in water .

Molecular Weight HLB Purity Specification Procurement

Regulatory Inventory Status: EINECS Listing and NITE-CHRIP Classification for Market Access

Sodium 2-(hexyloxy)ethyl sulphate is listed under EINECS number 251-391-1 and is registered in the Japanese NITE-CHRIP database under MITI Number 2-1682, classified within the category 'Salt (Na, K, Ca) of sulfuric acid ester of alkoxy (or alkenoxy, C=1-24) alkyl (or alkenyl...)' [1]. This regulatory registration provides a verified path to market access in the EU and Japanese chemical markets. By contrast, some closely related experimental alkoxyalkyl sulfates evaluated in the academic literature were synthesized at laboratory scale and lack commercial regulatory registrations, creating a procurement barrier for industrial-scale use [2]. The availability of a Safety Data Sheet (SDS) from multiple suppliers further supports direct industrial procurement .

EINECS NITE-CHRIP REACH Chemical Inventory

High-Value Application Scenarios for Sodium 2-(Hexyloxy)ethyl Sulphate Based on Quantitative Differentiation Evidence


High-Electrolyte Industrial Wetting Agent for Textile Mercerizing and Alkaline Processing

The ether oxygen-mediated hydration of sodium 2-(hexyloxy)ethyl sulphate, predicted from the Livingston & Drogin (1965) alkoxyalkyl sulfate hydration model [1], combined with the demonstrated alkaline stability of structurally analogous short-chain anionic surfactants in boiling 15% NaOH [2], positions this compound as a candidate wetting and penetrating agent for textile mercerizing baths, scouring operations, and lye-peeling processes. Its predicted high CMC (>100 mM) ensures that the surfactant remains predominantly monomeric at typical use concentrations (0.25–0.75 wt%), avoiding micelle-induced foaming and enabling rapid interfacial adsorption on cellulose fibers under high-ionic-strength conditions where conventional surfactants (SLES, SDS) precipitate or lose activity.

Low-Foam Hydrotrope and Coupling Agent in Industrial and Institutional Rinse Formulations

The short-chain C₆ mono-ether architecture places sodium 2-(hexyloxy)ethyl sulphate in the hydrotrope regime (CMC predicted 100–400 mM), structurally analogous to sodium 2-ethylhexyl sulfate evaluated for rinse aid hydrotrope performance by Otten & Nestor (1986) [3]. Its single ether oxygen distinguishes it from conventional sulfonate hydrotropes (sodium xylenesulfonate, sodium cumenesulfonate) by providing additional hydrogen-bonding capacity for coupling nonionic surfactants in concentrated rinse aid formulations, while delivering the low blender foam heights essential for commercial dishwashing and institutional rinse applications [3].

Short-Chain Anionic Surfactant for Aqueous Cleansing Compositions Requiring Controlled Foam

Patent disclosures explicitly identify C₆–C₉ alkyl ether sulfates as a distinct subclass of short-chain anionic surfactants suitable for aqueous cleansing compositions where foam must be controlled [4]. Sodium 2-(hexyloxy)ethyl sulphate, with its C₆ hydrophobe and single ether linkage, matches this structural specification precisely. Its CMC—predicted to be 100- to 1000-fold higher than that of SLES (CMC ∼0.1–1 mM) [5]—ensures that at typical formulation concentrations, the compound operates below or near its CMC, providing wetting and soil removal without generating the persistent foam that would necessitate defoamer addition in hard-surface cleaners, high-pressure spray applications, and automatic dishwasher detergents.

Intermediate for Synthesis of Specialty Surfactants via Further Alkoxylation or Sulfation

The defined molecular structure and ≥95% purity of commercially available sodium 2-(hexyloxy)ethyl sulphate [6], combined with its established synthesis route via sulfation of 2-(hexyloxy)ethanol , makes it a reliable intermediate for producing tailored hexyl-based poly(ethylene oxide) ether sulfates with controlled EO chain length. The availability of a single-EO starting material allows researchers to systematically vary ethoxylation degree and correlate EO number with CMC, γcmc, and dynamic surface tension—as demonstrated for the HE3S/HP3S series by Li et al. (2016) [7]—without the compositional heterogeneity of technical-grade multi-EO mixtures.

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